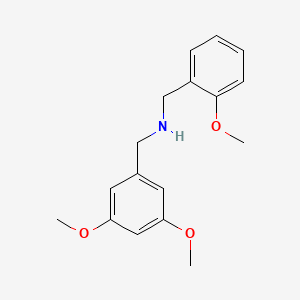![molecular formula C17H19N5O3 B5684419 5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)
5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a benzimidazole derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, cancer, and oxidative stress. It has also been suggested that this compound may act as an inhibitor of various enzymes involved in these processes.
Biochemical and Physiological Effects:
5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole has been shown to exhibit significant biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of various transcription factors involved in inflammation. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms. Furthermore, this compound has been shown to possess potent antioxidant properties, which may contribute to its protective effects against oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it readily available for research purposes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to be relatively safe in animal studies, further research is needed to determine its safety and efficacy in humans. Another limitation is its relatively low solubility, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential for drug development.
Synthesis Methods
The synthesis of 5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole has been reported using different methods. One of the methods involves the reaction of 2-(4-aminophenyl) benzimidazole with N-(methoxyacetyl)piperidine-4-carboxylic acid hydrazide in the presence of phosphorous oxychloride and triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the final compound. Another method involves the reaction of 2-(4-aminophenyl) benzimidazole with N-(methoxyacetyl)piperidine-4-carboxylic acid hydrazide in the presence of thionyl chloride and triethylamine, followed by treatment with hydrazine hydrate.
Scientific Research Applications
5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been shown to possess potent antioxidant properties, making it a promising candidate for the treatment of various oxidative stress-related disorders.
properties
IUPAC Name |
1-[4-[3-(3H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-24-9-15(23)22-6-4-11(5-7-22)17-20-16(21-25-17)12-2-3-13-14(8-12)19-10-18-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVDFDJRDFXATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5684348.png)
![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)

![2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5684372.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)


![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)

![N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B5684440.png)
![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5684447.png)